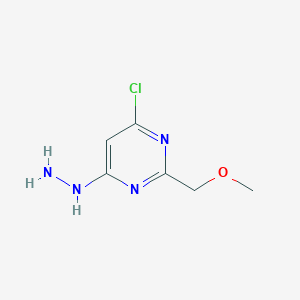![molecular formula C7H11ClN2O B1458305 [2-(Methylamino)pyridin-4-yl]methanol hydrochloride CAS No. 1803593-36-3](/img/structure/B1458305.png)
[2-(Methylamino)pyridin-4-yl]methanol hydrochloride
Übersicht
Beschreibung
“[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” is a chemical compound with the molecular formula C7H11ClN2O . It is used in organic synthesis and as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 2-chloropyridin-4-yl methanol with methylamine . The reaction is stirred at 150°C under microwave conditions for 15 minutes . The resulting mixture is concentrated in vacuo, and the resulting oil is purified by flash column chromatography .Molecular Structure Analysis
The molecular weight of “this compound” is 138.167 . The exact mass is 138.079315 . The molecular formula is C7H10N2O .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 322.0±32.0 °C at 760 mmHg . The flash point is 148.6±25.1 °C .Wissenschaftliche Forschungsanwendungen
Chemical Sensing and Metal Ion Detection
One significant application of compounds structurally related to “[2-(Methylamino)pyridin-4-yl]methanol hydrochloride” is in the development of chemosensors for metal ions. For example, compounds with similar pyridyl and amino functionalities have been synthesized and shown to exhibit remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures. This selectivity is often accompanied by a color change, indicating potential use in chemical sensing applications. The detection limits for Cu2+ with such chemosensors have been reported to be in the low micromolar range, demonstrating their sensitivity (Gosavi-Mirkute et al., 2017).
Magnetic Properties of Hydrochloride Crystals
Another area of research involving analogous compounds is the study of magnetic properties of hydrochloride crystals. Investigations have shown that certain hydrochloride crystals derived from similar molecular frameworks exhibit unique magnetic behaviors, which could be of interest in materials science, particularly in the design of magnetic materials (Yong et al., 2013).
Coordination Chemistry and Polymer Formation
In coordination chemistry, compounds with pyridyl groups have been used to form unusual polynuclear copper(II) complexes and two-dimensional helical coordination polymers. These studies highlight the versatility of pyridyl-containing ligands in constructing complex metal architectures and polymers with potential applications in catalysis, magnetic materials, and molecular electronics. The formation of these complexes and polymers demonstrates the ligand's ability to coordinate with metal ions and influence the structural and electronic properties of the resulting materials (Bazhina et al., 2019; Li et al., 2008).
Synthetic Applications and Catalysis
Related research has also focused on synthetic applications, such as the use of pyridyl-containing compounds as intermediates in organic synthesis and catalysis. These compounds have been explored for their potential in facilitating various chemical reactions, including methylation of aromatic compounds, which is crucial for the synthesis of pharmaceuticals and other organic molecules. The ability to introduce methyl groups onto aromatic rings using simple feedstock chemicals like methanol and formaldehyde highlights the synthetic utility of these compounds (Grozavu et al., 2020).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
[2-(Methylamino)pyridin-4-yl]methanol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. The interaction with protein kinases can influence the phosphorylation state of target proteins, thereby affecting their activity and function . Additionally, this compound may interact with other biomolecules such as nucleic acids, potentially influencing gene expression and cellular signaling pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of protein kinases, leading to changes in the phosphorylation state of key signaling proteins . These changes can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound may influence metabolic pathways by interacting with enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of protein kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. Additionally, this compound may interact with other enzymes, either activating or inhibiting their function, thereby modulating various biochemical processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell signaling pathways and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating cellular signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in cellular metabolism, such as those in glycolysis and the citric acid cycle . By modulating these pathways, this compound can affect the overall metabolic state of cells, potentially leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it may interact with intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and overall pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
Eigenschaften
IUPAC Name |
[2-(methylamino)pyridin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-8-7-4-6(5-10)2-3-9-7;/h2-4,10H,5H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQXMVJXZQQCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B1458227.png)







![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1458241.png)


